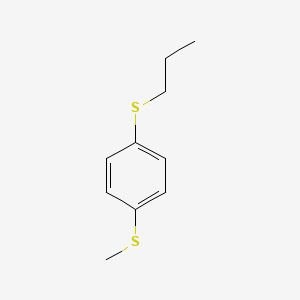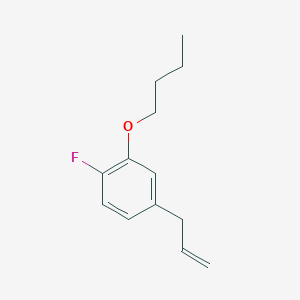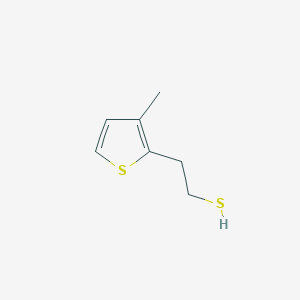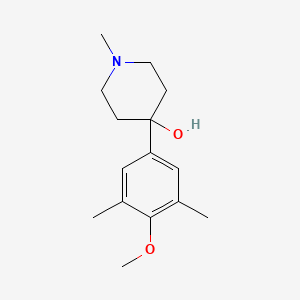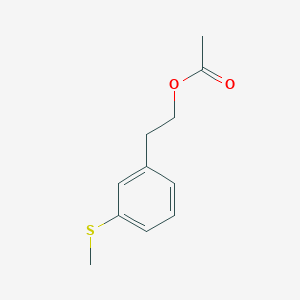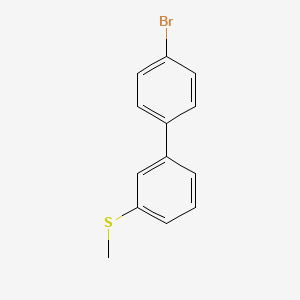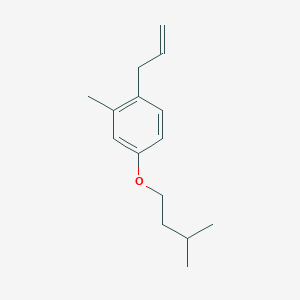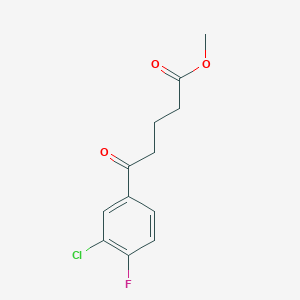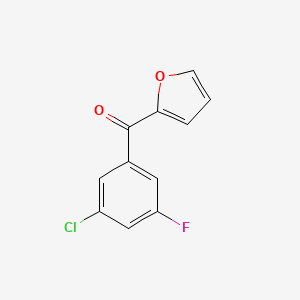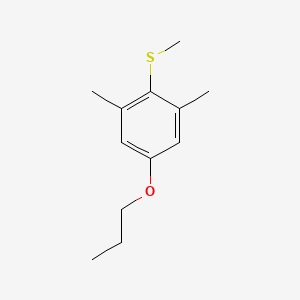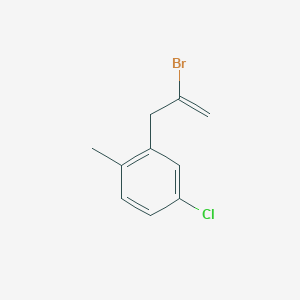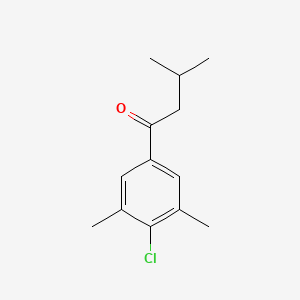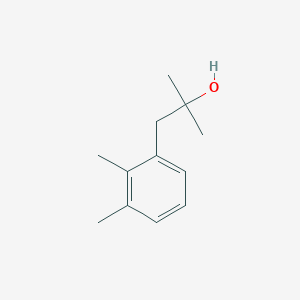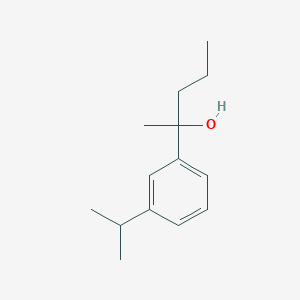
2-(3-Isopropylphenyl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isopropylphenyl)pentan-2-ol is an organic compound with the molecular formula C₁₂H₁₈O. It is a secondary alcohol featuring a phenyl ring substituted with an isopropyl group at the meta position and a pentan-2-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation of 3-isopropylbenzene with pentan-2-one in the presence of an acid catalyst such as aluminum chloride (AlCl₃).
Reductive Amination: Another method is the reductive amination of 3-isopropylbenzaldehyde with pentan-2-one, followed by reduction using hydrogen in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and advanced catalyst systems are often employed to enhance production rates and reduce by-products.
Types of Reactions:
Oxidation: Oxidation of this compound can yield 2-(3-isopropylphenyl)pentan-2-one.
Reduction: Reduction of the corresponding ketone can regenerate the alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Lewis acids like AlCl₃ for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: 2-(3-isopropylphenyl)pentan-2-one.
Reduction: this compound (reformed).
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Isopropylphenyl)pentan-2-ol finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of fine chemicals and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Studied for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Employed in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
2-(3-Isopropylphenyl)pentan-2-ol is structurally similar to other phenyl-substituted alcohols, such as 2-(3-methylphenyl)pentan-2-ol and 2-(3-ethylphenyl)pentan-2-ol. the presence of the isopropyl group at the meta position imparts unique chemical and physical properties, such as increased steric hindrance and altered reactivity patterns. These differences can influence the compound's behavior in chemical reactions and its biological activity.
Comparison with Similar Compounds
2-(3-Methylphenyl)pentan-2-ol
2-(3-Ethylphenyl)pentan-2-ol
2-(3-Butylphenyl)pentan-2-ol
2-(3-Propylphenyl)pentan-2-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(3-propan-2-ylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-9-14(4,15)13-8-6-7-12(10-13)11(2)3/h6-8,10-11,15H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDIWVCLJVHJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC(=C1)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

